アルクロメタゾン

概要

説明

アルクロメタゾンは、主に局所皮膚科の用途に使用される合成コルチコステロイドです。抗炎症作用、抗掻痒作用、血管収縮作用を有しています。 この化合物は、湿疹、乾癬、さまざまな種類の皮膚炎など、コルチコステロイドに反応する皮膚疾患の治療によく用いられています .

2. 製法

アルクロメタゾンは、プレドニゾロンの改変を含む一連の化学反応によって合成されます。合成経路には通常、ステロイド骨格の特定の位置にクロロ基とメチル基を導入するための塩素化とメチル化の工程が含まれます。 工業生産方法では、高純度の試薬と制御された反応条件を使用することにより、最終製品の一貫性と有効性を確保しています .

科学的研究の応用

Alclometasone has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the reactivity of corticosteroids.

Biology: Investigated for its effects on cellular processes and inflammation.

Medicine: Widely used in dermatology to treat inflammatory skin conditions.

Industry: Utilized in the formulation of topical creams and ointments for therapeutic use

作用機序

アルクロメタゾンは、細胞質中のグルココルチコイド受容体に結合することにより、その作用を発揮します。この複合体は次に核に移行し、DNA上のグルココルチコイド応答エレメントに結合します。この結合は、炎症経路に関与するさまざまな遺伝子の転写を調節します。 アルクロメタゾンは、リポコルチンと呼ばれるタンパク質の産生を誘導し、これがホスホリパーゼA2を阻害するため、アラキドン酸とその代謝産物(プロスタグランジンやロイコトリエンなど)の合成が減少します .

生化学分析

Biochemical Properties

Alclometasone interacts with various biomolecules in the body. This enzyme is responsible for the synthesis of arachidonic acid . Without the oxidation of arachidonic acid, eicosanoids, such as prostaglandins, thromboxanes, and leukotrienes, can’t be produced .

Cellular Effects

Alclometasone has significant effects on various types of cells and cellular processes. It is used to relieve the symptoms of corticosteroid-responsive dermatoses . These include conditions like atopic dermatitis, eczema, psoriasis, allergic dermatitis, and contact dermatitis . Alclometasone influences cell function by inhibiting the release of pro-inflammatory mediators from leukocytes, such as cytokines, histamine, leukotrienes, and serotonin .

Molecular Mechanism

The molecular mechanism of action of alclometasone involves binding to the corticosteroid receptor . This complex then migrates to the nucleus where it binds to different glucocorticoid response elements on the DNA . This in turn enhances and represses various genes, especially those involved in inflammatory pathways .

Temporal Effects in Laboratory Settings

It is known that the onset of action for conditions like eczema and psoriasis ranges from 5.3 to 14.8 days .

Metabolic Pathways

Alclometasone is involved in the arachidonic acid metabolic pathway . It inhibits phospholipase A2, thereby controlling the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .

Transport and Distribution

It is known that topically applied alclometasone can be absorbed through normal intact skin .

Subcellular Localization

Given its mechanism of action, it is likely that alclometasone primarily localizes to the nucleus of cells where it interacts with DNA to modulate gene expression .

準備方法

Alclometasone is synthesized through a series of chemical reactions involving the modification of prednisolone. The synthetic route typically includes chlorination and methylation steps to introduce the chloro and methyl groups at specific positions on the steroid backbone. Industrial production methods involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and efficacy of the final product .

化学反応の分析

アルクロメタゾンは、次のようなさまざまな化学反応を受けます。

酸化: この化合物は、酸化されてさまざまな誘導体を形成することができます。

還元: 還元反応は、ステロイド骨格の官能基を改変することができます。

置換: ハロゲン化やその他の置換反応は、特定の官能基を導入するために使用されます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や水素化ホウ素ナトリウムなどの還元剤があります。 .

4. 科学研究への応用

アルクロメタゾンは、さまざまな科学研究に適用されています。

化学: コルチコステロイドの反応性を調べるためのモデル化合物として使用されます。

生物学: 細胞プロセスや炎症に対する影響が調査されています。

医学: 炎症性皮膚疾患を治療するために、皮膚科で広く使用されています。

類似化合物との比較

アルクロメタゾンは、ヒドロコルチゾン、プレドニゾロン、ベタメタゾンなどの他のコルチコステロイドと類似しています。クロロ基やメチル基などの特定の構造修飾により、その効力が強化され、全身吸収が減少しています。 このため、アルクロメタゾンは、特に敏感な皮膚領域や小児患者に適しています .

類似化合物

- ヒドロコルチゾン

- プレドニゾロン

- ベタメタゾン

アルクロメタゾンは、そのバランスのとれた有効性と安全性プロファイルにより、局所コルチコステロイド療法の最良の選択となっています .

特性

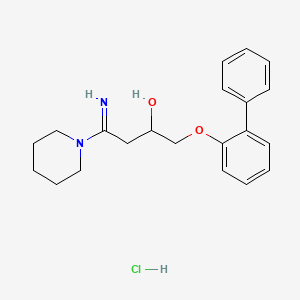

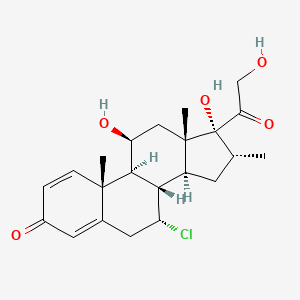

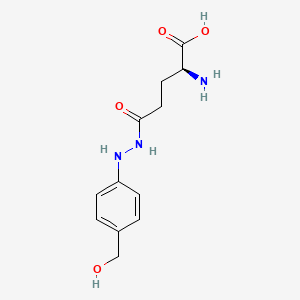

IUPAC Name |

(7R,8S,9S,10R,11S,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClO5/c1-11-6-14-18-15(23)8-12-7-13(25)4-5-20(12,2)19(18)16(26)9-21(14,3)22(11,28)17(27)10-24/h4-5,7,11,14-16,18-19,24,26,28H,6,8-10H2,1-3H3/t11-,14+,15-,16+,18-,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXOGVLKCZQRDN-PHCHRAKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3C(CC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3[C@@H](CC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60867277 | |

| Record name | Alclometasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alclometasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, 1.37e-01 g/L | |

| Record name | Alclometasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00240 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alclometasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of the anti-inflammatory activity of the topical steroids, in general, is unclear. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. Alclometasone initially binds the corticosteroid receptor. This complex migrates to the nucleus where it binds to different glucocorticoid response elements on the DNA. This in turn enhances and represses various genes, especially those involved in inflammatory pathways. | |

| Record name | Alclometasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00240 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

67452-97-5, 66734-13-2 | |

| Record name | Alclometasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67452-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alclometasone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067452975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alclometasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00240 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alclometasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALCLOMETASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/136H45TB7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alclometasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Hydroxy-3-nitrophenyl)methylidene]propanedinitrile](/img/structure/B1664420.png)

![1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrochloride](/img/structure/B1664437.png)